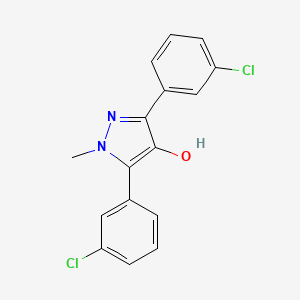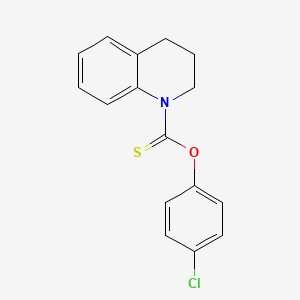
O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to the quinoline ring system, which is further functionalized with a carbothioate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone in the presence of a base.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbothioate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
化学反应分析
Types of Reactions
O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Quinoline derivatives, including this compound, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
4-Chlorophenylquinoline: Lacks the carbothioate group but shares the quinoline and 4-chlorophenyl moieties.
3,4-Dihydroquinoline-1(2H)-carbothioate: Lacks the 4-chlorophenyl group but contains the quinoline and carbothioate moieties.
Uniqueness
O-(4-Chlorophenyl) 3,4-dihydroquinoline-1(2H)-carbothioate is unique due to the combination of the 4-chlorophenyl group and the carbothioate group attached to the quinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
58959-84-5 |
|---|---|
分子式 |
C16H14ClNOS |
分子量 |
303.8 g/mol |
IUPAC 名称 |
O-(4-chlorophenyl) 3,4-dihydro-2H-quinoline-1-carbothioate |
InChI |
InChI=1S/C16H14ClNOS/c17-13-7-9-14(10-8-13)19-16(20)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2 |
InChI 键 |
VPEXDAMYNPYMBC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



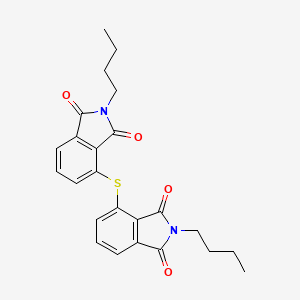
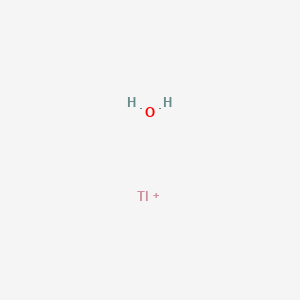
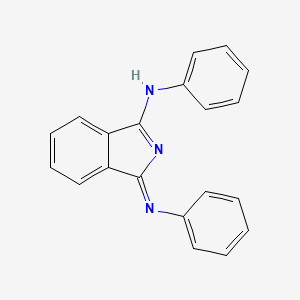

![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)

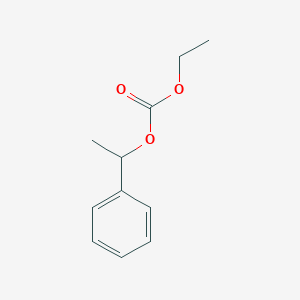
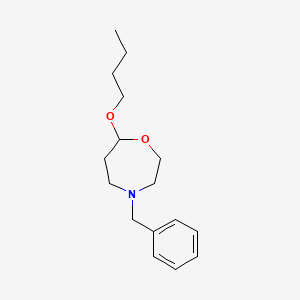
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)
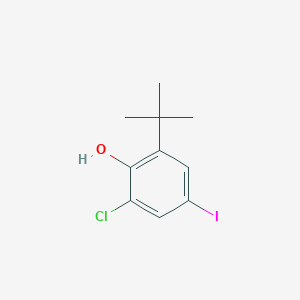

![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)
